molecular formula C15H13ClO2 B1362084 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone CAS No. 79615-80-8

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone

Cat. No.: B1362084
CAS No.: 79615-80-8
M. Wt: 260.71 g/mol
InChI Key: JNNKBNAEBIMZBA-UHFFFAOYSA-N
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Description

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone is an organic compound with the molecular formula C15H13ClO2. It is a chlorinated aromatic ketone, characterized by the presence of a chlorobenzyl group attached to a phenyl ring via an ether linkage, and an ethanone group attached to the phenyl ring.

Scientific Research Applications

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone is not specified in the available literature.

Future Directions

The future directions for the study and application of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone are not specified in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone, and the product is purified through recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone is unique due to the specific positioning of the chlorobenzyl group and the ether linkage, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNKBNAEBIMZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377218
Record name 1-{2-[(4-Chlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79615-80-8
Record name 1-{2-[(4-Chlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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